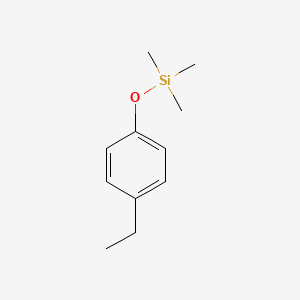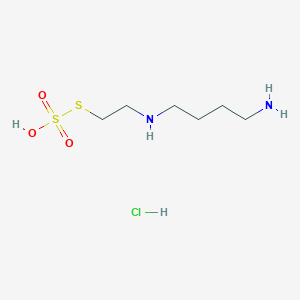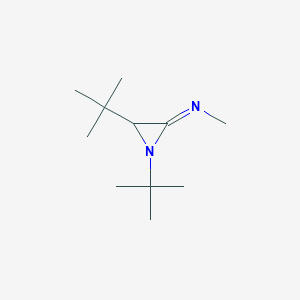
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine is a chemical compound known for its unique structure and properties. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The compound is characterized by the presence of two tert-butyl groups and a methyl group attached to the aziridine ring, making it a highly sterically hindered molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine typically involves the reaction of tert-butylamine with a suitable aziridine precursor under controlled conditions. One common method is the cyclization of N-tert-butyl-N-methylamine with an appropriate halogenated compound, such as 1,2-dibromoethane, in the presence of a base like sodium hydride. The reaction is carried out in an inert solvent, such as tetrahydrofuran, at low temperatures to ensure the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxaziridines.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols attack the carbon atoms, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are performed under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted aziridines or ring-opened products
Applications De Recherche Scientifique
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine involves its interaction with molecular targets through its aziridine ring. The strained three-membered ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethylaziridine
- 1,3-Di-tert-butylaziridine
- N-Methylaziridine
Uniqueness
(2E)-1,3-Di-tert-butyl-N-methylaziridin-2-imine is unique due to its high steric hindrance, which influences its reactivity and selectivity in chemical reactions. The presence of bulky tert-butyl groups provides stability to the aziridine ring, making it less prone to ring-opening compared to less hindered aziridines. This property is advantageous in applications requiring controlled reactivity and selectivity.
Propriétés
Numéro CAS |
27270-94-6 |
|---|---|
Formule moléculaire |
C11H22N2 |
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
1,3-ditert-butyl-N-methylaziridin-2-imine |
InChI |
InChI=1S/C11H22N2/c1-10(2,3)8-9(12-7)13(8)11(4,5)6/h8H,1-7H3 |
Clé InChI |
PLTXXEYRQLBGQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1C(=NC)N1C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


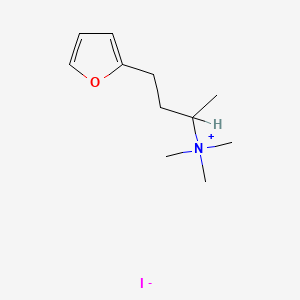
![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)
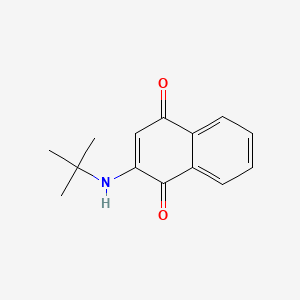
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
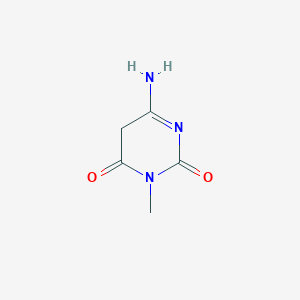
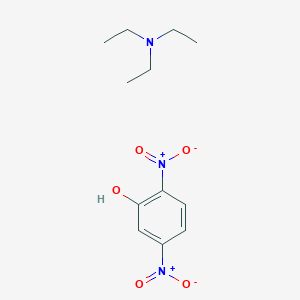
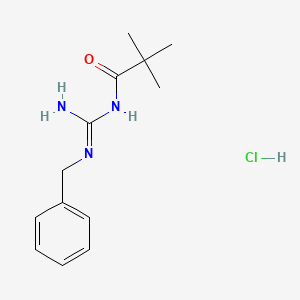
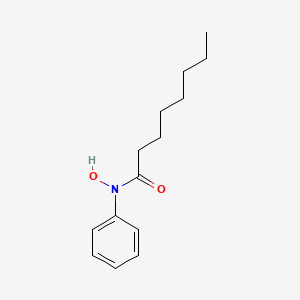
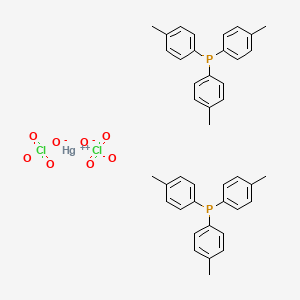
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
